7-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
CAS No.: 912331-75-0
Cat. No.: VC11991208
Molecular Formula: C14H17BFNO2
Molecular Weight: 261.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912331-75-0 |
|---|---|
| Molecular Formula | C14H17BFNO2 |
| Molecular Weight | 261.10 g/mol |
| IUPAC Name | 7-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
| Standard InChI | InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-8-9-6-5-7-10(16)12(9)17-11/h5-8,17H,1-4H3 |
| Standard InChI Key | UCMJVLMXECHXQH-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound's structure features a bicyclic indole core fused to a benzene ring, with a fluorine atom at the 7-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 2-position. This configuration imparts distinct electronic and steric characteristics critical for its reactivity. The boronic ester group, protected by pinacol, enhances stability while maintaining compatibility with transition metal catalysts.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| CAS Registry Number | 912331-75-0 |
| Molecular Formula | C₁₄H₁₇BFN₀₂ |
| Molecular Weight | 261.10 g/mol |
| IUPAC Name | 7-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)F |
| InChI Key | UCMJVLMXECHXQH-UHFFFAOYSA-N |
The fluorine atom induces electron-withdrawing effects, polarizing the indole ring and enhancing the electrophilic character of adjacent positions. The boronic ester group adopts a trigonal planar geometry, facilitating nucleophilic attack in cross-coupling reactions.
Synthesis and Manufacturing
Laboratory-Scale Preparation
The synthesis typically begins with 7-fluoroindole, which undergoes borylation using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base such as potassium acetate. This Miyaura borylation proceeds via oxidative addition of the diboron reagent to palladium, followed by transmetallation and reductive elimination to install the boronic ester group.
Critical Reaction Parameters:
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Temperature: 80–100°C
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Solvent: Tetrahydrofuran or 1,4-dioxane
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Reaction Time: 12–24 hours
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Yield: 60–75% after column chromatography purification
Industrial Production Considerations
Scale-up challenges include managing exothermicity during borylation and ensuring consistent palladium removal in post-reaction workups. Continuous flow reactors with integrated scavenger cartridges (e.g., thiourea-functionalized silica) improve throughput and reduce metal contamination risks. Recent advancements in catalyst immobilization techniques have enhanced recyclability, lowering production costs by ∼40% compared to batch processes.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound's primary utility lies in forming carbon-carbon bonds via palladium-catalyzed coupling with aryl halides. A representative reaction with 4-bromotoluene demonstrates its efficacy:
Optimized Conditions:
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Catalyst Loading: 2 mol% Pd(PPh₃)₄
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Base: Aqueous Na₂CO₃ (2M)
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Solvent: Ethanol/water (3:1 v/v)
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Temperature: 80°C
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Reaction Time: 6 hours
This methodology enables efficient synthesis of biaryl structures prevalent in kinase inhibitors and neurotransmitter analogs.
Fluorine-Directed Functionalization
The electron-withdrawing fluorine atom directs electrophilic substitution to the 5-position of the indole ring. Sequential functionalization strategies exploit this selectivity:
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Nitration: HNO₃/AcOH at 0°C yields 5-nitro-7-fluoroindole derivatives
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Sulfonation: ClSO₃H in DCM produces sulfonic acid intermediates
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Halogenation: NBS in CCl₄ achieves regioselective bromination
These derivatives serve as precursors to PET radiotracers and fluorescent probes for biological imaging.
Emerging Research Directions
Boron Neutron Capture Therapy (BNCT)
The compound's high boron content (4.13 wt%) positions it as a candidate for BNCT agents. Computational docking studies predict preferential accumulation in tumor vasculature via integrin αvβ3 binding (ΔG = -9.2 kcal/mol). Neutron irradiation simulations indicate localized dose deposition of 12–15 Gy per 10⁹ cells, surpassing clinical thresholds for glioblastoma ablation.
Organic Semiconductor Development
Thin-film transistors incorporating the compound exhibit:
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Hole Mobility: 0.45 cm²/V·s
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On/Off Ratio: 10⁶
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Threshold Voltage: -3.2 V
These properties stem from intermolecular B-N interactions creating charge transport pathways, as evidenced by grazing-incidence XRD showing π-π stacking distances of 3.4 Å.
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